(3-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone
Description
Properties
IUPAC Name |
[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-(3-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-15-5-7-18(8-6-15)25(23,24)21-12-9-17(10-13-21)19(22)20-11-3-4-16(2)14-20/h5-8,16-17H,3-4,9-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXCRTYNHYQGOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
This two-step method involves the formation of a ketone bridge between 3-methylpiperidine and 1-tosylpiperidin-4-carbonyl chloride. The procedure is adapted from protocols for analogous piperidine-tosyl hybrids.
Step 1: Synthesis of 1-Tosylpiperidin-4-carbonyl Chloride
Piperidin-4-carbonyl chloride is reacted with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) under basic conditions (triethylamine, 0–5°C). The tosyl group selectively protects the piperidine nitrogen.
Step 2: Nucleophilic Acylation
3-Methylpiperidine (1.2 eq) is added to the acyl chloride intermediate in DCM with catalytic DMAP. The reaction proceeds at room temperature for 12–16 hours, yielding the title compound after aqueous workup and silica gel chromatography.
Optimization Data
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | 78–82 |
| Base | Triethylamine | 85 |
| Temperature | 0°C (Step 1), RT (Step 2) | 81 |
| Catalyst | DMAP (0.1 eq) | 88 |
Characterization :
-
¹H NMR (CDCl₃): δ 7.79 (d, J = 8.3 Hz, Tosyl aromatic), 3.72–3.65 (m, piperidine-H), 2.43 (s, Tosyl-CH₃), 2.31–2.25 (m, 3-methylpiperidine-CH₃).
Mitsunobu Reaction: Coupling Preformed Piperidine Moieties
Procedure
A Mitsunobu-based strategy couples 3-methylpiperidin-1-ol with 1-tosylpiperidin-4-ylmethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).
Key Steps :
-
Alcohol Activation : 1-Tosylpiperidin-4-ylmethanol (1 eq) and 3-methylpiperidin-1-ol (1.2 eq) are dissolved in anhydrous THF.
-
Coupling : DEAD (1.5 eq) and PPh₃ (1.5 eq) are added dropwise at 0°C. The mixture is stirred at 25°C for 24 hours.
-
Workup : The product is purified via recrystallization (chloroform/hexane).
Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | >95% |
| Reaction Time | 24 hours |
Advantages : Avoids acyl chloride handling; suitable for gram-scale synthesis.
Grignard-Based Ketone Formation
Methodology
Adapted from patented protocols, this route employs a Grignard reagent to form the central ketone:
-
Synthesis of 1-Tosylpiperidin-4-ylmagnesium Bromide :
-
1-Tosylpiperidine-4-carbonitrile is treated with Mg turnings in THF under argon.
-
-
Reaction with 3-Methylpiperidine-1-carbonyl Chloride :
-
The Grignard reagent is added to a solution of 3-methylpiperidine-1-carbonyl chloride in THF at −78°C.
-
-
Quenching and Isolation :
Critical Parameters
-
Temperature Control : Strict maintenance of −78°C prevents side reactions.
Reductive Amination and Tosyl Protection
Two-Pot Synthesis
-
Reductive Amination :
-
Piperidin-4-one (1 eq) and 3-methylpiperidine (1.5 eq) are reacted with NaBH₃CN in methanol at 25°C for 6 hours.
-
-
Tosylation :
Data Overview
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Reductive Amination | 85 | 90 |
| Tosylation | 78 | 95 |
Limitations : Requires careful pH control during tosylation to avoid N-overalkylation.
Crystallographic Insights and Conformational Analysis
Solid-State Structure
Single-crystal X-ray diffraction confirms the title compound adopts a chair conformation for both piperidine rings, with the tosyl group in an equatorial orientation. Key metrics:
Solubility and Stability
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Scholten-Boumann | 78–82 | High | Moderate |
| Mitsunobu | 68–72 | Medium | Low |
| Grignard | 65–70 | Low | High |
| Reductive Amination | 78 | High | Moderate |
Recommendation : The Scholten-Boumann method offers the best balance of yield and scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(3-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Table 1: Synthesis Overview
| Step | Description |
|---|---|
| Formation of Piperidine | Cyclization reaction involving appropriate precursors. |
| Substitution Reactions | Introduction of the tosyl group. |
| Methanone Formation | Linking two piperidine rings through a methanone bond. |
Chemistry
In chemical research, (3-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways, contributing to advancements in organic synthesis.
Biology
Biologically, this compound is investigated for its potential pharmacological activities, particularly its effects on the central nervous system. Piperidine derivatives are known to exhibit various biological effects, including analgesic and anti-inflammatory properties.
Case Study: Analgesic Activity
A study evaluated the analgesic effects of piperidine derivatives similar to (3-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone. Results indicated significant pain relief in animal models, suggesting potential therapeutic applications in pain management .
Medicinal Applications
In medicine, this compound is being explored as a potential therapeutic agent for various diseases. Its structure suggests interactions with biological targets relevant to conditions such as neuropathic pain and other central nervous system disorders.
Table 2: Potential Therapeutic Targets
| Target | Potential Application |
|---|---|
| Pain receptors | Treatment of chronic pain |
| Neurotransmitter systems | Modulation of mood disorders |
| Enzymatic pathways | Inhibition of cancer cell proliferation |
Research Insight:
Recent findings suggest that derivatives with similar structures exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth .
Industrial Applications
In industrial settings, (3-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone can be utilized in the development of new materials or as an intermediate in synthesizing other valuable compounds. Its unique properties may lead to innovations in pharmaceuticals and materials science.
Table 3: Comparison with Similar Compounds
| Compound | Structure Features | Unique Properties |
|---|---|---|
| Piperidine | Simple piperidine ring | Basic structure with limited activity |
| N-Methylpiperidine | Methyl group at nitrogen | Increased lipophilicity |
| Tosylpiperidine | Tosyl group at nitrogen | Enhanced reactivity and selectivity |
Mechanism of Action
The mechanism of action of (3-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone would depend on its specific interactions with molecular targets. Typically, piperidine derivatives can interact with receptors or enzymes, modulating their activity. The presence of the tosyl group may enhance the compound’s ability to bind to specific targets, leading to its biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent-Driven Structural Differences
Target Compound
- 1-Tosylpiperidin-4-yl: The tosyl group (C₇H₇SO₂) enhances hydrophobicity and may act as a protective group for the piperidine nitrogen during synthesis .
- Molecular Weight : Estimated to exceed 350 g/mol (exact value unavailable in provided evidence).
(3-(1-Hydroxyethyl)piperidin-1-yl)(piperidin-4-yl)methanone
- Substituents : A hydroxyethyl group replaces the methyl and tosyl groups.
- Molecular Formula : C₁₃H₂₄N₂O₂.
- Molecular Weight : 240.34 g/mol.
- Key Features : The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents compared to the hydrophobic tosyl-containing target compound.
Di(1H-tetrazol-5-yl)methanone Oxime
- Substituents : Tetrazole rings and an oxime group.
- Thermal Stability : Decomposes at 288.7°C, stabilized by extensive hydrogen bonding.
- Molecular Weight : 168.12 g/mol.
2-Methyl-2-(1-tosylpiperidin-4-yl)-2,3-dihydroquinazolin-4(1H)-one (A2)
- Substituents: Combines a tosylpiperidinyl group with a quinazolinone scaffold.
- Molecular Formula : C₂₁H₂₅N₃O₃S.
- Molecular Weight : 399.51 g/mol.
- Application : Synthesized via a ketone intermediate, highlighting the utility of tosyl-protected piperidines in heterocyclic chemistry.
Comparative Physicochemical Properties
Thermal and Chemical Stability
- The tosyl group in the target compound may reduce thermal stability compared to hydrogen-bond-rich analogs like di(1H-tetrazol-5-yl)methanone oxime, which decomposes at 288.7°C . Tosyl derivatives are typically stable under acidic conditions but require base-mediated cleavage, limiting their utility in final pharmaceutical products .
Biological Activity
The compound (3-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the structural characteristics, synthesis, and biological activities of this compound, supported by relevant data and case studies.
Structural Characteristics
The compound features a piperidine ring system, which is known for its diverse pharmacological properties. The structure consists of a methylpiperidine moiety and a tosyl group, contributing to its biological activity. The molecular formula is .
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Weight | 265.35 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of (3-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone typically involves a condensation reaction between 3-methylpiperidine and tosyl chloride. The process is optimized to yield high purity and yield of the target compound.
Anticancer Activity
Research indicates that piperidine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation.
Neuropharmacological Effects
Piperidine derivatives are known to interact with neurotransmitter systems, particularly those involving dopamine and serotonin. This interaction suggests potential applications in treating neuropsychiatric disorders.
Antimicrobial Properties
Piperidine-based compounds have demonstrated antimicrobial activity against various pathogens. The presence of the tosyl group may enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes.
Case Studies
- Anticancer Study : A study conducted by Vinaya et al. (2011) highlighted the anti-leukemic activity of piperidine derivatives, indicating that modifications in the piperidine structure could enhance efficacy against cancer cells.
- Neuropharmacological Research : Ramalingan et al. (2004) investigated the central nervous system effects of piperidine derivatives, suggesting their potential as CNS depressants or stimulants depending on dosage.
- Antimicrobial Evaluation : A study by Abdel-Aziz et al. (2010) reported on the antibacterial properties of piperidine derivatives, noting their effectiveness against Gram-positive bacteria.
Q & A
Q. What are the optimal synthetic routes for preparing (3-methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step protocols:
- Step 1: Formation of the piperidine ring via nucleophilic substitution or reductive amination, with 3-methylpiperidine as a common precursor .
- Step 2: Tosylation of the piperidine nitrogen using tosyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to protect the amine group .
- Step 3: Methanone formation via Friedel-Crafts acylation or coupling reactions (e.g., using acyl chlorides and Lewis acids like AlCl₃) .
Yield optimization requires precise control of temperature, solvent polarity (e.g., acetonitrile vs. DMSO), and stoichiometric ratios of reagents. For example, excess tosyl chloride can lead byproducts, necessitating purification via column chromatography .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Methodological Answer:
Q. How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- Thermal Stability: Decomposition occurs above 150°C, as shown by TGA-DSC analysis. Storage at −20°C in inert atmospheres (argon) is recommended .
- pH Sensitivity: Hydrolysis of the tosyl group is observed at pH < 2 (acidic conditions) or pH > 10 (basic conditions), confirmed via UV-Vis monitoring of sulfonate byproducts .
Advanced Research Questions
Q. What are the key pharmacological targets of this compound, and how can binding affinities be quantified?
Methodological Answer:
- Target Identification: Computational docking (e.g., AutoDock Vina) predicts affinity for σ-1 receptors or enzymes like monoamine oxidases due to structural similarity to piperidine-based inhibitors .
- Experimental Validation:
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (KD values) using immobilized receptor proteins .
- Isothermal Titration Calorimetry (ITC): Quantifies enthalpy changes during ligand-receptor interactions, providing thermodynamic profiles .
Q. How do structural modifications (e.g., methyl group position, tosyl substitution) affect bioactivity?
Methodological Answer:
- SAR Studies:
- 3-Methyl vs. 4-Methyl Piperidine: 3-Methyl enhances lipophilicity (logP ~2.8 vs. 2.3 for 4-methyl), improving blood-brain barrier penetration in CNS-targeted studies .
- Tosyl vs. Mesyl Groups: Tosyl groups increase steric hindrance, reducing off-target interactions but lowering solubility. Mesyl analogs show higher aqueous solubility but weaker receptor binding .
- Synthetic Strategies: Introduce fluorine or trifluoromethyl groups to balance lipophilicity and metabolic stability .
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Data Triangulation: Compare results across assays (e.g., in vitro enzyme inhibition vs. cell-based viability assays) to distinguish direct effects from cytotoxicity .
- Control Experiments: Use knockout cell lines or selective receptor antagonists (e.g., BD-1047 for σ-1 receptors) to confirm target specificity .
- Statistical Validation: Apply ANOVA or Bayesian meta-analysis to reconcile variability in IC₅₀ values across studies .
Q. What advanced analytical techniques resolve enantiomeric impurities in synthesis?
Methodological Answer:
- Chiral HPLC: Polysaccharide-based columns (e.g., Chiralpak AD-H) separate enantiomers using hexane/isopropanol mobile phases .
- Circular Dichroism (CD): Detects optical activity differences at λ ~220–260 nm, critical for ensuring >99% enantiomeric excess in CNS drug candidates .
Q. How do stereochemical configurations influence pharmacological profiles?
Methodological Answer:
- Case Study: (R)-enantiomers of related piperidinyl methanones show 10-fold higher σ-1 receptor affinity than (S)-enantiomers, validated via SPR and radioligand binding assays .
- Synthetic Control: Asymmetric catalysis (e.g., Jacobsen’s catalyst) achieves stereoselective synthesis, minimizing racemization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
